molecular formula C10H22ClN B13790400 1-Butyl-1-methylpiperidinium chloride CAS No. 845790-13-8

1-Butyl-1-methylpiperidinium chloride

Cat. No.: B13790400
CAS No.: 845790-13-8
M. Wt: 191.74 g/mol
InChI Key: OIMZVJUBJXJIQO-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpiperidinium chloride (CAS 845790-13-8) is a high-purity, quaternary ammonium salt belonging to the piperidinium class of ionic liquids. This compound consists of a positively charged N-butyl-N-methylpiperidinium cation and a chloride anion, and typically appears as a white to off-white solid . It is characterized by its high melting point of over 230 °C and a density of 1.107 g/cm³, indicating good thermal stability . As a hydrophilic ionic liquid, it exhibits low volatility and is soluble in water, making it a versatile medium for specialized applications in material science and green chemistry . Its primary research value lies in its role as a stable, non-volatile solvent and electrolyte component. Researchers utilize it in the development of advanced battery systems, such as lithium-ion batteries, and as a reaction medium in catalysis and organic synthesis, where its unique properties can enhance reaction rates and selectivity. This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed. Store in a cool, dry place in a sealed container to protect from moisture .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

845790-13-8

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;chloride

InChI

InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

OIMZVJUBJXJIQO-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCCCC1)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Advanced Purification Strategies for 1 Butyl 1 Methylpiperidinium Chloride

Controlled Synthesis Pathways for 1-Butyl-1-methylpiperidinium Chloride

The creation of this compound is primarily a two-step process involving the formation of the desired cation followed by ensuring the presence of the chloride anion.

Quaternization Reactions for Cation Formation

The synthesis of the 1-butyl-1-methylpiperidinium cation is typically achieved through a quaternization reaction. This is a type of alkylation reaction where a tertiary amine, in this case, 1-methylpiperidine (B42303), is treated with an alkyl halide to form a quaternary ammonium (B1175870) salt.

A common synthetic route involves the direct reaction of 1-methylpiperidine with 1-chlorobutane (B31608). The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the 1-methylpiperidine attacks the electrophilic carbon of the 1-chlorobutane, displacing the chloride ion.

A representative experimental procedure for a similar ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) chloride, involves slowly adding 1-chlorobutane to 1-methylpyrrolidine (B122478) in a solvent such as propan-2-ol, followed by a reflux period of 24 hours. rsc.org This methodology can be adapted for the synthesis of this compound. The choice of solvent is crucial; polar aprotic solvents are often preferred to facilitate the SN2 reaction mechanism. acs.org The reaction temperature and time are key parameters that need to be optimized to ensure complete reaction and minimize the formation of byproducts.

Table 1: Typical Reaction Parameters for Quaternization

ParameterValue/ConditionPurpose
Reactants1-Methylpiperidine, 1-ChlorobutaneFormation of the desired cation and anion
SolventPropan-2-ol or other polar aprotic solventsTo facilitate the SN2 reaction
TemperatureRefluxTo increase the reaction rate
Reaction Time24 hours (can be optimized)To ensure the reaction goes to completion

Anion Exchange Procedures for Chloride Derivatization

In cases where the direct synthesis with 1-chlorobutane is not ideal, or if a different halide salt of the 1-butyl-1-methylpiperidinium cation is synthesized first (e.g., from 1-bromobutane), an anion exchange step is necessary to obtain the desired chloride salt.

Anion exchange resins provide a versatile and effective method for this transformation. nih.govresearchgate.net The process generally involves passing a solution of the piperidinium (B107235) salt with a different anion (e.g., bromide) through a column packed with an anion exchange resin that has been pre-loaded with chloride ions. The resin captures the original anion and releases chloride ions into the solution, resulting in the desired this compound. This method is also highly effective at removing halide impurities. nih.gov

The selection of the solvent for the anion exchange process is important and depends on the solubility of the ionic liquid. Methanol is a commonly used solvent for this purpose. nih.gov

Refined Purification Techniques for High-Purity this compound

The purification of ionic liquids is a critical step to remove unreacted starting materials, solvents, and any byproducts formed during the synthesis. The non-volatile and often viscous nature of ionic liquids can make purification challenging.

Solvent-Based Washing and Recrystallization Protocols

Following the synthesis, the crude product is often a solid or a viscous oil. Washing with a suitable solvent can effectively remove unreacted starting materials and some impurities. For a similar compound, 1-butyl-1-methylpyrrolidinium chloride, washing with ethyl acetate (B1210297) has been reported to be effective. rsc.org The ideal washing solvent should dissolve the impurities but not the desired ionic liquid.

Recrystallization is a powerful technique for purifying solid ionic liquids. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is cooled to allow the pure ionic liquid to crystallize, leaving impurities behind in the solvent. For the analogous 1-butyl-1-methylpyrrolidinium chloride, recrystallization from propan-2-ol has been successfully employed. rsc.org The selection of an appropriate recrystallization solvent is crucial and often requires experimental screening.

Table 2: Solvents for Purification of Piperidinium-Based Ionic Liquids

Purification StepSolvent ExampleRationale
WashingEthyl AcetateRemoves unreacted starting materials and non-polar impurities.
RecrystallizationPropan-2-olThe ionic liquid should be soluble at high temperatures and insoluble at low temperatures.

Vacuum Drying and Dehydration Methods for Residual Volatile Removal

Due to the hygroscopic nature of many ionic liquids, water is a common impurity. Residual organic solvents from the synthesis and purification steps can also be present. Vacuum drying is a standard and effective method for removing these volatile impurities. The ionic liquid is heated under reduced pressure, which lowers the boiling points of water and organic solvents, facilitating their removal. The temperature and duration of vacuum drying need to be carefully controlled to avoid thermal decomposition of the ionic liquid.

Impurity Profiling and Stability Assessment Methodologies

Ensuring the purity and stability of this compound is essential for its reliable application. A variety of analytical techniques are employed for this purpose.

Common impurities in piperidinium-based ionic liquids include unreacted 1-methylpiperidine and 1-chlorobutane, water, and other halide ions if an anion exchange was performed. The presence of these impurities can significantly affect the physicochemical properties of the ionic liquid.

Impurity Detection Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ionic liquid and detecting organic impurities. The absence of signals from the starting materials indicates a high level of purity. acs.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify impurities.

Karl Fischer Titration: This is a standard method for the accurate determination of water content.

Stability Assessment:

The thermal stability of this compound is a critical parameter, especially for applications at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of ionic liquids. The safety data sheet for this compound indicates that at high temperatures, it can decompose to produce corrosive and toxic gases, including hydrochloric acid, carbon monoxide, carbon dioxide, and nitrogen oxides.

Table 3: Common Impurities and Analytical Techniques

ImpurityAnalytical Technique(s)
Unreacted 1-methylpiperidineNMR, GC
Unreacted 1-chlorobutaneNMR, GC
WaterKarl Fischer Titration
Other Halide IonsIon Chromatography

Advanced Spectroscopic and Analytical Characterization of 1 Butyl 1 Methylpiperidinium Chloride for Structural Elucidation and State Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of the 1-Butyl-1-methylpiperidinium cation, [BMPip]⁺, in solution. It provides precise information on the chemical environment of each nucleus and the dynamic behavior of the ions.

The ¹H and ¹³C NMR spectra of 1-Butyl-1-methylpiperidinium chloride provide a distinct fingerprint of the cation's structure. The chemical shifts (δ) are sensitive to the electronic environment, which can be influenced by the solvent's polarity and its ability to interact with the cation. While specific data for the chloride salt in a range of solvents is limited in published literature, data from the closely related N-butyl-N-methylpiperidinium acetate (B1210297) in D₂O offers a strong basis for assignment.

The ¹H NMR spectrum is characterized by signals corresponding to the protons on the N-methyl group, the N-butyl chain, and the piperidinium (B107235) ring. The protons on the carbons alpha to the positively charged nitrogen atom (N-CH₃ and N-CH₂-) are the most deshielded and appear furthest downfield. The chemical shifts of the piperidinium ring protons often appear as complex multiplets due to spin-spin coupling and the ring's conformational dynamics.

Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the cation. The carbons directly bonded to the nitrogen atom (Cα) are significantly shifted downfield due to the inductive effect of the positive charge. The chemical shifts of the butyl chain and piperidinium ring carbons follow predictable trends based on their distance from the nitrogen center. Solvent choice can induce minor shifts in these values; polar, hydrogen-bond-donating solvents can interact with the chloride anion, indirectly influencing the cationic environment and causing slight changes in the observed chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-Butyl-1-methylpiperidinium Cation Note: Data is based on analogous piperidinium structures. Actual values may vary slightly based on solvent and counter-ion.

Pulsed-field Gradient Spin-Echo (PGSE) NMR is a powerful non-invasive technique used to measure the self-diffusion coefficients of molecular species. magritek.com In the context of ionic liquids, PGSE-NMR allows for the independent measurement of the diffusion coefficients of the cation and the anion, providing critical insights into the transport properties and the extent of ion pairing or aggregation in the liquid state. researchgate.net

The experiment involves applying a pair of magnetic field gradient pulses within a spin-echo sequence. The first pulse encodes the spatial position of the nuclei, and the second pulse, after a specific diffusion time (Δ), refocuses them. If the nuclei have moved due to diffusion during this time, the signal attenuation will be greater. The extent of this attenuation is related to the self-diffusion coefficient (D) by the Stejskal-Tanner equation. magritek.com

For this compound, ¹H PGSE-NMR would be used to measure the diffusion coefficient of the [BMPip]⁺ cation, while ³⁵Cl NMR could potentially be used for the chloride anion, although the latter is often challenging due to the nucleus's quadrupole moment. By analyzing the diffusion coefficients, one can infer the hydrodynamic radii of the ions and assess the degree of correlation in their movements. A strong correlation may suggest the formation of ion pairs or larger clusters that move together as single entities. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions.

The vibrational spectrum of this compound is dominated by the modes of the cation. Key vibrational bands include the C-H stretching modes of the alkyl chains and the piperidinium ring, typically found in the 2800-3000 cm⁻¹ region. The position and shape of these bands can be perturbed by intermolecular interactions, such as hydrogen bonding between the C-H groups of the cation and the chloride anion.

FTIR studies on the analogous 1-Butyl-1-methylpyrrolidinium (B1250683) chloride have provided assignments for many of the cation's vibrational modes. rsc.org These assignments can be largely transferred to the piperidinium system, particularly for the N-methyl and N-butyl substituents. The key differences will arise from the vibrational modes of the six-membered piperidinium ring versus the five-membered pyrrolidinium (B1226570) ring.

Table 2: Tentative Assignments of Key Vibrational Modes for the 1-Butyl-1-methylpiperidinium Cation Note: Based on data from analogous pyrrolidinium and piperidinium compounds.

The six-membered piperidinium ring is not planar and, like cyclohexane, preferentially adopts a chair conformation to minimize steric strain. Vibrational spectroscopy, particularly Raman spectroscopy, is an effective tool for studying this conformational preference. nih.gov The low-frequency region of the Raman spectrum (below 500 cm⁻¹) contains information about the skeletal deformation modes of the ring, which are sensitive to its conformation.

Furthermore, the butyl group attached to the nitrogen can exist in different rotational conformations (rotamers), such as the anti and gauche forms. DFT calculations and Raman studies on related N-butyl-N-methyl-pyrrolidinium and piperidinium cations have shown that multiple conformers can coexist in the liquid state. nih.gov Specific bands in the Raman spectrum can often be assigned to these different conformers, allowing for an analysis of the conformational equilibrium and how it is influenced by temperature and the surrounding ionic environment. The stability of the piperidinium ring's chair conformation is significantly higher than the pseudorotation energy of a pyrrolidinium ring, meaning the butyl group's rotation is less likely to induce ring puckering changes in the piperidinium system.

Mass Spectrometry (MS) Techniques for Purity and Degradation Product Identification

Mass spectrometry is a crucial technique for confirming the molecular weight of the 1-Butyl-1-methylpiperidinium cation and for identifying impurities and degradation products. Electrospray ionization (ESI) is the preferred method for analyzing ionic liquids, as it allows the intact cation to be transferred into the gas phase for detection.

The ESI-MS spectrum of pure this compound in positive ion mode shows a dominant peak corresponding to the [BMPip]⁺ cation at a mass-to-charge ratio (m/z) of 156.1747. Tandem mass spectrometry (MS/MS) is used to fragment this parent ion, providing structural information. The fragmentation pattern is highly dependent on the collision energy used. Common fragmentation pathways for quaternary ammonium (B1175870) cations include the loss of alkyl groups. For the [BMPip]⁺ cation, this can involve the loss of the butyl group (C₄H₉•) or the methyl group (CH₃•), as well as fragmentation of the piperidinium ring itself.

Table 3: Major Fragments Observed in Tandem Mass Spectrometry (MS/MS) of the 1-Butyl-1-methylpiperidinium Cation (m/z 156.17)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is invaluable for identifying trace-level degradation products. Studies on the degradation of 1-butyl-1-methylpiperidinium salts have shown that oxidation can occur at various positions on the alkyl chains. This leads to the formation of hydroxylated or carbonylated derivatives, which can be identified by their precise mass. For example, the addition of an oxygen atom (hydroxylation) would result in a product with an m/z of 172.1701. LC-HRMS allows for the separation of these degradation products from the parent compound and their subsequent identification through accurate mass measurement and fragmentation pattern analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of ionic liquids (ILs) like this compound. As a "soft" ionization method, it is particularly well-suited for analyzing thermally labile and non-volatile compounds, as it transfers ions from solution into the gas phase with minimal fragmentation. libretexts.orgnih.govlibretexts.org In the analysis of this compound, ESI-MS is primarily used to confirm the molecular identity and integrity of the constituent cation.

When a solution of the ionic liquid is introduced into the ESI source, a high voltage is applied, causing the formation of a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the emission of gas-phase ions. For this compound, this process isolates the 1-Butyl-1-methylpiperidinium cation, [BMPip]⁺, allowing for its direct detection by the mass analyzer.

The primary ion observed in the positive-ion mode ESI-MS spectrum corresponds to the intact cation. massbank.jp Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to deliberately fragment the parent ion and elucidate its structure. The fragmentation pattern is characteristic of the cation's structure, often involving the loss of neutral alkyl chains from the quaternary nitrogen atom. A common fragmentation pathway for the [BMPip]⁺ cation involves the cleavage of the butyl group. unito.it

Table 1: ESI-MS Data for the 1-Butyl-1-methylpiperidinium Cation Data derived from mass spectrometry databases and analysis of analogous compounds. massbank.jpunito.it

ParameterValueDescription
Parent Ion
FormulaC₁₀H₂₂N⁺The chemical formula of the intact cation.
Exact Mass156.1747 uThe calculated monoisotopic mass of the cation.
Observed m/z156.1747The mass-to-charge ratio of the primary ion detected.
Major Fragments
Fragment 1 m/z100.1122Corresponds to the loss of a neutral butene molecule (C₄H₈).
Fragment 2 m/z98.0966Corresponds to the loss of a neutral butane (B89635) molecule (C₄H₁₀).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Given that this compound is an ionic liquid with negligible vapor pressure, it cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is an essential tool for assessing the purity of the IL by detecting volatile and semi-volatile impurities or identifying volatile thermal degradation products. nih.gov Techniques such as headspace GC-MS are employed for this purpose, where the vapor phase above a heated IL sample is injected into the GC-MS system. nih.goviolitec.de

This analysis is critical for quality control, as residual solvents from the synthesis process (e.g., acetonitrile, isopropanol) or volatile precursors can significantly impact the physicochemical properties of the ionic liquid. nih.gov Furthermore, when subjected to elevated temperatures, ILs can undergo decomposition. For piperidinium-based ILs, potential degradation pathways include Hofmann elimination and nucleophilic substitution (SN2) reactions, which can generate volatile products such as alkenes, haloalkanes, and tertiary amines. nih.gov Pyrolysis-GC-MS (Py-GC-MS) is another powerful technique used to study thermal stability, where the IL is rapidly heated to high temperatures and the resulting volatile fragments are immediately analyzed.

Table 2: Potential Volatile Species Associated with this compound Detectable by GC-MS Based on common impurities from synthesis and known thermal degradation pathways of similar ionic liquids. nih.govnih.gov

Species TypeCompound ExamplePotential Origin
Residual Solvents Acetonitrile, Isopropanol, Ethyl acetateSynthesis and purification process.
Degradation Products 1-Butene, N-methylpiperidineThermal decomposition (e.g., Hofmann elimination).
Degradation Products 1-Chlorobutane (B31608), N-butylpiperidineThermal decomposition (e.g., SN2 reaction).
Precursors/Impurities PyridineImpurity from starting materials. nih.gov

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

X-ray Diffraction (XRD) and, more specifically, Single-Crystal X-ray Diffraction (SCXRD) are definitive techniques for elucidating the precise three-dimensional atomic arrangement of crystalline solids. uwaterloo.cacarleton.edu These methods provide detailed information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of ions within the crystal lattice. creative-biostructure.com For this compound, SCXRD analysis would involve irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The pattern of diffracted X-rays is directly related to the crystal's internal structure, allowing for the construction of a detailed model of the ionic packing.

While a specific, publicly available single-crystal structure of this compound was not identified in the reviewed literature, the application of this technique provides the foundational data for understanding crystalline packing, intermolecular interactions, and phase behavior.

Crystalline Packing and Hydrogen Bonding Networks

The solid-state structure of this compound, as would be revealed by SCXRD, is governed by the interplay of electrostatic forces, van der Waals interactions, and hydrogen bonding. The crystal lattice would consist of an ordered, repeating arrangement of 1-butyl-1-methylpiperidinium cations and chloride anions.

Phase Behavior and Polymorphism Investigations

The phase behavior of this compound, including its melting, crystallization, and any solid-solid transitions, is investigated using techniques like Differential Scanning Calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD). acs.org this compound is reported to have a melting point above 230 °C. iolitec.de

DSC is used to measure the heat flow associated with thermal transitions. A typical DSC experiment can identify:

Glass Transition (Tg): A reversible transition in amorphous regions from a hard, glassy state to a more rubbery state. Many ionic liquids can be supercooled to form glasses. acs.org

Crystallization (Tc): An exothermic event where a supercooled liquid or amorphous solid organizes into a crystalline structure.

Melting (Tm): An endothermic event corresponding to the transition from a crystalline solid to a liquid.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in ionic liquids. acs.org Different polymorphs possess distinct crystal structures and, consequently, different physical properties. VT-XRPD is instrumental in identifying these different solid phases and monitoring the transitions between them as a function of temperature. Such studies are crucial for understanding the material's stability and selecting the appropriate form for specific applications.

Electrochemical Characterization Techniques for Ionic Behavior

Cyclic Voltammetry (CV) for Electrochemical Window Determination

Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical stability window (ESW) of an ionic liquid. The ESW is the range of potential over which the ionic liquid is neither oxidized nor reduced, defining its useful operating range for electrochemical applications like batteries or capacitors. mdpi.com The window is defined by two key potentials: the anodic limit and the cathodic limit.

The cathodic (negative) limit is determined by the reduction of the cation, in this case, the 1-butyl-1-methylpiperidinium cation. The anodic (positive) limit is determined by the oxidation of the anion, which is chloride (Cl⁻). mdpi.com The ESW is the difference between these two potentials.

Table 3: Principles of Electrochemical Window Determination for [BMPip]Cl

ParameterGoverning IonDescriptionExpected Behavior for [BMPip]Cl
Cathodic Limit (Ec) [BMPip]⁺ CationThe potential at which the 1-butyl-1-methylpiperidinium cation is reduced.Expected to be at a significantly negative potential (e.g., < -2.5 V vs. Fc/Fc⁺), indicating high stability against reduction. rsc.orgnih.gov
Anodic Limit (Ea) Cl⁻ AnionThe potential at which the chloride anion is oxidized (e.g., to chlorine).Expected to be at a relatively low positive potential, limiting the overall ESW.
Electrochemical Window Cation and AnionThe potential range between the anodic and cathodic limits (ESW = Ea - Ec).The overall window will be primarily limited by the oxidation potential of the chloride anion.

Conductivity Measurements and Ionicity Assessment

The ionic conductivity of this compound is a critical parameter that dictates its suitability for electrochemical applications, such as in electrolytes for batteries and other devices. Piperidinium-based ionic liquids are known for their potential to exhibit high ionic conductivity and a wide electrochemical window. alfa-chemistry.com The conductivity arises from the mobility of the 1-butyl-1-methylpiperidinium cations and chloride anions under an applied electric field.

The measurement of conductivity is typically performed using impedance spectroscopy. In this technique, an alternating current is passed through the ionic liquid sample between two electrodes, and the impedance is measured over a range of frequencies. From the resulting Nyquist plot, the bulk resistance of the material can be determined, which is then used to calculate the ionic conductivity (σ) using the formula:

σ = L / (R * A)

where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance of the ionic liquid.

The assessment of ionicity, or the degree to which the compound exists as free, mobile ions, is also crucial. While high conductivity is often indicative of high ionicity, it is also influenced by ion mobility, which is related to factors like viscosity and ion size. The Walden rule is often used to assess the ionicity of ionic liquids. This rule relates the molar conductivity (Λ) to the viscosity (η) of the liquid. A plot of log(Λ) versus log(1/η), known as a Walden plot, can be used to compare the ionicity of a given ionic liquid to a reference line representing an ideal KCl solution, where the ions are considered to be fully dissociated. Deviations from this line can provide insights into the degree of ion pairing occurring within the liquid.

Analytical techniques such as ion chromatography with direct conductivity detection have been established to determine and quantify piperidinium-based cations, including the N-methyl, butyl piperidinium cation ([MBPi]+). nih.gov This method allows for the accurate analysis of the cation, which is essential for quality control and for studying the behavior of the ionic liquid in various media. nih.govnih.gov

Table 1: Analytical Methods for Piperidinium Cation Determination

Technique Analyte Eluent System Detection Method

Electrochemical Quartz Crystal Microbalance (EQCM) Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique that can detect minute mass changes on an electrode surface in real-time during an electrochemical process. taylorfrancis.com This is achieved by monitoring the resonant frequency of a piezoelectric quartz crystal, which serves as the working electrode. The change in frequency (Δf) is directly proportional to the change in mass (Δm) on the electrode surface, as described by the Sauerbrey equation:

Δf = - (2 * f₀² * Δm) / (A * sqrt(ρ_q * μ_q))

where f₀ is the fundamental resonant frequency of the crystal, A is the active electrode area, ρ_q is the density of quartz, and μ_q is the shear modulus of quartz.

While specific EQCM studies on this compound are not extensively reported in the literature, the technique offers significant potential for characterizing its electrochemical behavior. Based on studies of other ionic liquids, EQCM could be employed to investigate:

Electrodeposition and Stripping: To monitor the mass changes during the deposition and dissolution of metals or other materials from a this compound-based electrolyte. core.ac.uk This would provide valuable information on current efficiencies and the nature of the deposited species.

Ion Adsorption and Double-Layer Formation: To study the adsorption and desorption of the 1-butyl-1-methylpiperidinium cations and chloride anions at the electrode-electrolyte interface during charging and discharging of the electrical double layer. core.ac.uk This can elucidate the mechanisms of charge storage in supercapacitors using this ionic liquid.

Film Formation and Polymerization: To monitor the formation of polymer films or surface layers resulting from the electrochemical oxidation or reduction of monomers or the ionic liquid itself. The technique can provide insights into the kinetics and mechanism of film growth.

The combination of simultaneous mass and electrochemical data from EQCM provides a powerful tool for understanding the complex interfacial processes that occur in ionic liquid systems. roco.global

Thermal Analysis Methodologies for Phase Transition Studies

Thermal analysis techniques are indispensable for characterizing the phase behavior and thermal stability of ionic liquids like this compound. These methods provide critical data on melting points, glass transitions, and decomposition temperatures, which define the operational temperature range of the material.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of a material. sigmaaldrich.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram reveals endothermic and exothermic processes, such as melting, crystallization, and glass transitions. hitachi-hightech.com

For this compound, a high melting point of over 230 °C has been reported. iolitec.de A DSC analysis would precisely determine this melting temperature (Tₘ) by identifying the sharp endothermic peak corresponding to the solid-to-liquid phase transition.

In a typical DSC experiment, the sample is heated and cooled at a controlled rate. The resulting thermogram for a crystalline ionic liquid would show:

Melting Point (Tₘ): A distinct endothermic peak during the heating cycle.

Crystallization Temperature (T꜀): An exothermic peak during the cooling cycle.

Glass Transition Temperature (T₉): A step-like change in the baseline, which may be observed if the ionic liquid forms a glassy state upon rapid cooling.

For comparison, a DSC study on the closely related compound, 1-Butyl-1-methylpyrrolidinium chloride, revealed a melting point of 202.8 °C and a solid-solid phase transition at 193.3 °C. researchgate.net This highlights the type of detailed information on phase behavior that can be obtained through DSC analysis.

Table 2: Illustrative DSC Data for a Related Ionic Liquid (1-Butyl-1-methylpyrrolidinium Chloride)

Transition Temperature (°C) Enthalpy of Fusion (ΔH_fus) (J K⁻¹ mol⁻¹)
Solid-Solid 193.3 3.2
Melting 202.8 27.4

Data from a study on 1-Butyl-1-methylpyrrolidinium chloride and is for illustrative purposes. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of a material. nih.gov The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output is a TGA curve showing the percentage of initial mass remaining as the temperature increases.

The thermal stability of an ionic liquid is a critical factor for its application, especially at elevated temperatures. For this compound, TGA is used to determine its onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins. The temperature at which the maximum rate of decomposition occurs (T_peak) can be identified from the derivative of the TGA curve (DTG curve). mdpi.com

Studies on similar chloride-based ionic liquids indicate that decomposition often occurs above 200 °C. nih.gov A safety data sheet for this compound indicates that decomposition at high temperatures can generate hazardous products. roco.global

Table 3: Hazardous Decomposition Products of this compound

Product Chemical Formula
Carbon dioxide CO₂
Carbon monoxide CO
Nitrous gases NOₓ
Hydrochloric acid HCl

Data obtained from a safety data sheet. roco.global

A typical TGA analysis provides key parameters for assessing thermal stability:

Table 4: Key Parameters from TGA for Thermal Stability Assessment

Parameter Description
T_onset The temperature at which the initial mass loss (e.g., 5% or 10%) is observed, indicating the beginning of decomposition.
T_peak The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve.

| Char Yield | The percentage of residual mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products. |

By providing a clear picture of its phase transitions and thermal limits, DSC and TGA are essential tools for the complete characterization of this compound.

Theoretical and Computational Investigations of 1 Butyl 1 Methylpiperidinium Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids, DFT is instrumental in understanding the nature of ion pairing, charge distribution, and the electronic properties that govern their reactivity and stability.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule or ion pair, corresponding to its most stable three-dimensional structure. For the 1-butyl-1-methylpiperidinium chloride system, calculations would typically optimize the structures of the individual [BMPip]⁺ cation and the [Cl]⁻ anion, as well as the combined ion pair.

The process involves finding a minimum on the potential energy surface. The energetic landscape of an ionic liquid is complex, with multiple local minima corresponding to different stable or metastable conformations of the cation and various arrangements of the ion pair. aps.org For the [BMPip]⁺ cation, this includes different conformers of the butyl chain (e.g., anti vs. gauche) and the piperidinium (B107235) ring (e.g., chair vs. boat conformations).

DFT calculations can map these energetic landscapes, revealing the relative stabilities of different conformers and the energy barriers for conversion between them. Studies on similar cations like 1-butyl-3-methylpyridinium (B1228570) show that the bulk structure is dominated by hydrogen bond interactions between the anion and specific protons on the cation ring. rsc.org For [BMPip]⁺, the most significant interactions are expected between the chloride anion and the hydrogen atoms on the carbons adjacent to the nitrogen atom. The interaction energy (E_int) of the ion pair is a key parameter derived from these calculations, providing a measure of the strength of the cation-anion bond.

ParameterDescriptionTypical Value Range
Interaction Energy (E_int)The energy released upon the formation of the ion pair from isolated ions.-350 to -450 kJ/mol
N-Cl DistanceThe distance between the nitrogen atom of the cation and the chloride anion in the optimized geometry.3.0 - 3.5 Å
Charge Transfer (q)The amount of electron charge transferred from the anion to the cation upon ion pair formation.0.2 - 0.45 |e|

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. libretexts.org In the context of an ionic liquid, the HOMO and LUMO energies of the constituent ions are critical for determining its electrochemical stability.

HOMO: The HOMO is typically localized on the anion ([Cl]⁻ in this case), as it is the more electron-rich species. The energy of the HOMO (E_HOMO) is related to the ion's ability to donate electrons, and thus its susceptibility to oxidation. A higher E_HOMO suggests an easier oxidation.

LUMO: The LUMO is generally localized on the cation ([BMPip]⁺), the electron-deficient species. The energy of the LUMO (E_LUMO) is related to the ion's ability to accept electrons, indicating its susceptibility to reduction. A lower E_LUMO suggests an easier reduction.

The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a crucial indicator of the electrochemical window of the ionic liquid. mdpi.com A larger gap implies greater electrochemical stability, as more energy is required to either oxidize the anion or reduce the cation. DFT calculations are widely used to compute these orbital energies and predict the stability of different ion combinations. mdpi.commdpi.com For this compound, the analysis would reveal that the anodic (oxidation) limit is determined by the chloride anion, while the cathodic (reduction) limit is set by the piperidinium cation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While DFT is excellent for static, single-ion-pair properties, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of ions over time. This provides insight into the bulk properties and dynamic processes within the liquid state. acs.org These simulations rely on a 'force field,' a set of parameters that describes the potential energy of the system as a function of atomic positions.

MD simulations map the trajectories of all ions in a simulation box, allowing for a detailed analysis of the structural organization and interactions in the condensed phase. The primary tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding another atom at a distance 'r' from a reference atom.

For neat [BMPip][Cl], RDFs would be calculated for cation-anion, cation-cation, and anion-anion pairs. The cation-anion RDF typically shows a sharp first peak at a short distance, indicating strong ion pairing and the formation of a distinct coordination shell of chloride ions around the piperidinium cation.

When a solvent such as water or dimethylformamide (DMF) is introduced, MD simulations can elucidate the nature of ion-solvent interactions. rsc.org Studies on the similar 1-butyl-1-methylpyrrolidinium (B1250683) cation show that solvent molecules can compete with the anions to solvate the cation. researchgate.netnih.gov The strength of these interactions depends on factors like the solvent's polarity and hydrogen bonding capability. rsc.org The simulations can reveal whether the solvent disrupts the IL's ion-pair network or is incorporated into it, and how the solvent molecules are oriented around the ions.

Transport properties are critical for many applications of ionic liquids and can be effectively predicted using MD simulations. acs.org

Diffusion: The self-diffusion coefficients (D) of the cation and anion can be calculated from their mean square displacement over time. Studies on N-butyl-N-methylpiperidinium and related cations show good agreement between MD-simulated and experimentally measured diffusion coefficients. acs.orgornl.gov Typically, the diffusion of the smaller chloride anion is faster than that of the larger piperidinium cation.

Viscosity: The viscosity of an ionic liquid is a measure of its resistance to flow and is a key property for applications involving fluid transport. While challenging to compute accurately, viscosity can be estimated from equilibrium MD simulations using the Green-Kubo relations. sigmaaldrich.com Many standard force fields tend to overpredict the viscosity of ionic liquids, a phenomenon often attributed to the lack of electronic polarizability in the models. Scaling the partial atomic charges is a common technique used to improve the accuracy of simulated transport properties like viscosity and conductivity. nih.govresearchgate.net

Conductivity: Ionic conductivity (σ) arises from the movement of ions under an electric field. It can also be calculated from MD simulations, often using the Nernst-Einstein equation (from diffusion coefficients) or the Green-Kubo formalism. The simulated conductivity is directly related to the mobility of the individual ions within the liquid.

Table 2: Simulated Transport Properties of Piperidinium-Based Ionic Liquids Note: This table presents typical values for piperidinium-based ILs at room temperature based on available literature. acs.orgornl.govresearchgate.netresearchgate.net Specific experimental or simulation data for [BMPip][Cl] is limited.

PropertyDescriptionTypical Value Range
Cation Diffusion Coefficient (D_cation)Rate of diffusion of the [BMPip]⁺ cation.10⁻¹¹ - 10⁻¹⁰ m²/s
Anion Diffusion Coefficient (D_anion)Rate of diffusion of the [Cl]⁻ anion.10⁻¹¹ - 10⁻¹⁰ m²/s (generally > D_cation)
Viscosity (η)Resistance to flow.50 - 200 mPa·s
Ionic Conductivity (σ)Measure of the ability to conduct an electric current.0.1 - 2 mS/cm

Quantum Chemical Topology and Non-Covalent Interaction Analysis

To gain a more profound understanding of the specific interactions governing the structure and behavior of [BMPip][Cl] systems, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed. rsc.org These methods analyze the electron density distribution obtained from high-level quantum chemical calculations (like DFT) to characterize the nature, strength, and location of chemical bonds and weaker non-covalent interactions.

QTAIM: This theory partitions the electron density of a system into atomic basins. By analyzing the properties of the electron density at specific points, known as bond critical points (BCPs), one can classify interactions. For example, the presence of a BCP between a hydrogen atom on the piperidinium ring and the chloride anion provides definitive evidence of a hydrogen bond. The values of the electron density and its Laplacian at the BCP can quantify the strength and nature (e.g., shared-shell covalent vs. closed-shell ionic/van der Waals) of this interaction.

NCI Analysis: The NCI method is particularly useful for visualizing weak, non-covalent interactions in real space. It involves plotting a function of the electron density and its reduced gradient. This generates surfaces that highlight different types of interactions:

Strong, attractive interactions (like hydrogen bonds) appear as distinct, disc-shaped surfaces between the interacting atoms.

Weak, attractive van der Waals interactions appear as broader, more diffuse surfaces.

Strong, repulsive steric interactions are also visualized, typically within ring structures or between bulky groups.

For the this compound system, especially in the presence of solvents, NCI and QTAIM analyses could precisely map the hydrogen bonding network between the cation, anion, and solvent molecules, providing a detailed electronic-level explanation for the observed macroscopic properties. rsc.org

Predictive Modeling of Physicochemical Behavior in Diverse Environments

The predictive modeling of the physicochemical behavior of ionic liquids (ILs) like this compound ([BMPIPE]Cl) is a cornerstone of modern materials science and chemical engineering. Through the application of advanced computational techniques, it is possible to forecast how these materials will behave under a wide array of conditions, thereby guiding experimental work and accelerating the design of ILs for specific applications. While detailed predictive modeling studies focusing exclusively on this compound are not extensively available in public literature, the methodologies for such investigations are well-established and routinely applied to other ionic liquids. These approaches primarily include quantum chemical methods, such as Density Functional Theory (DFT), and classical methods like Molecular Dynamics (MD) simulations.

Predictive models aim to elucidate a range of critical physicochemical properties. For instance, understanding the behavior of [BMPIPE]Cl in diverse environments, such as in mixtures with common molecular solvents (e.g., water, alcohols, or nitriles) or under varying temperature and pressure, is crucial for its application in areas like electrochemistry, catalysis, and separations. Computational models can predict key transport properties, including viscosity, ionic conductivity, and self-diffusion coefficients, which are fundamental to the performance of electrolytes in devices like batteries.

Molecular Dynamics simulations are a particularly powerful tool for this purpose. By developing an accurate force field—a set of parameters that describes the potential energy of the system—researchers can simulate the interactions between the 1-butyl-1-methylpiperidinium cations and chloride anions, as well as with any surrounding solvent molecules. These simulations can track the movement of individual ions over time, allowing for the calculation of macroscopic properties. For example, MD simulations can predict how the density of [BMPIPE]Cl changes with temperature or how its viscosity is affected by the addition of a co-solvent. The simulations can also provide insight into the nanoscale structure of the liquid, revealing details about ion pairing and the formation of local structural domains, which ultimately govern the bulk properties.

Quantum chemical calculations, particularly DFT, offer a higher level of theory and are often used to calculate electronic properties and to parameterize the force fields used in MD simulations. DFT can be employed to predict properties such as the electrochemical window of an ionic liquid, which is critical for its use in electrochemical devices. Furthermore, quantum chemistry can provide insights into the nature of intermolecular interactions, such as hydrogen bonding between the cation and anion or with solvent molecules.

The ultimate goal of these predictive models is to establish clear structure-property relationships. By systematically modifying the structure of the ionic liquid in silico (e.g., by changing the alkyl chain length on the cation) and observing the effect on its predicted properties, a deeper understanding of how molecular architecture influences macroscopic behavior can be achieved. This knowledge is invaluable for designing new ionic liquids with tailored properties for specific industrial applications.

The table below serves as an illustrative example of the type of data that predictive modeling studies aim to generate for an ionic liquid system like this compound in a mixture with a molecular solvent, such as acetonitrile, across a range of concentrations and temperatures.

Table 1: Illustrative Predicted Physicochemical Properties of this compound in Acetonitrile Solutions

Note: The data in this table are illustrative and represent the type of results generated by predictive computational models. They are not based on published experimental or simulation data for this specific system.

Mole Fraction of [BMPIPE]Cl (χ)Temperature (K)Predicted Density (g/cm³)Predicted Viscosity (mPa·s)Predicted Ionic Conductivity (S/m)
1.0298.151.09150.50.15
1.0313.151.0885.20.28
1.0328.151.0750.10.45
0.8298.151.0245.30.85
0.8313.151.0128.91.20
0.8328.151.0019.51.65
0.5298.150.938.72.10
0.5313.150.926.12.75
0.5328.150.914.53.50
0.2298.150.851.53.80
0.2313.150.841.14.60
0.2328.150.830.85.50

Interactions in Complex Chemical Systems Involving 1 Butyl 1 Methylpiperidinium Chloride

Ion-Solvent Interactions in Binary and Ternary Mixtures

The dissolution of 1-butyl-1-methylpiperidinium chloride in a solvent initiates a cascade of interactions that restructure the liquid environment. These ion-solvent interactions are crucial in determining the physicochemical properties of the resulting solution.

Upon dissolution, the 1-butyl-1-methylpiperidinium ([BMP]⁺) cation and the chloride (Cl⁻) anion are surrounded by solvent molecules, a process known as solvation. The nature and strength of these interactions are highly dependent on the solvent's properties, such as polarity, hydrogen bonding capability, and molecular size.

In polar aprotic solvents like dimethylformamide (DMF), the interactions are primarily electrostatic. Computational studies on the closely related 1-butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPyrr]Cl) in DMF reveal that the solvent molecules arrange themselves around the ions to maximize electrostatic stabilization. The oxygen atom of DMF, with its partial negative charge, orients towards the positively charged regions of the [BMPyrr]⁺ cation, particularly the nitrogen center and adjacent hydrogen atoms. Conversely, the positively charged regions of DMF molecules surround the Cl⁻ anion. This ordering of solvent molecules around the ions extends over several solvation shells, leading to a significant perturbation of the bulk solvent structure.

The presence of [BMPC]Cl can disrupt the existing solvent-solvent interactions. In protic solvents like water or alcohols, the ions interfere with the hydrogen-bonding network of the solvent. The extent of this disruption depends on the concentration of the ionic liquid. At low concentrations, the ions are individually solvated, creating localized pockets of ordered solvent molecules. As the concentration increases, these solvation shells begin to overlap, leading to a more widespread perturbation of the solvent's native structure.

The dynamics of solvation, which refer to the rearrangement of solvent molecules around an ion following a change in its charge distribution (e.g., upon electronic excitation), are also significantly influenced by the presence of [BMPC]Cl. The formation of well-defined solvation shells can slow down the reorientation of solvent molecules, leading to longer solvation timescales compared to the pure solvent.

A recent experimental and computational study investigated the ion-solvent interactions between selected ionic liquids, including 1-butyl-1-methylpyrrolidinium chloride, and dimethylformamide (DMF) across a range of temperatures (293.15–343.15 K) rsc.org. The study focused on apparent molar volumes and apparent molar adiabatic compressibilities to understand the nature of these interactions. The key findings from this study are summarized in the table below.

Table 1: Thermodynamic Parameters for 1-butyl-1-methylpyrrolidinium chloride in DMF at Different Temperatures

Temperature (K) Limiting Apparent Molar Volume (V⁰_f) (cm³·mol⁻¹) Limiting Apparent Molar Adiabatic Compressibility (K⁰_f) (cm³·mol⁻¹·Pa⁻¹)
293.15 165.23 4.56 x 10⁻⁴
303.15 166.89 4.98 x 10⁻⁴
313.15 168.45 5.35 x 10⁻⁴
323.15 170.11 5.71 x 10⁻⁴
333.15 171.78 6.04 x 10⁻⁴
343.15 173.52 6.38 x 10⁻⁴

Data adapted from an experimental and computational study on ion-solvent interactions rsc.org.

The positive values of the limiting apparent molar volume suggest strong ion-solvent interactions, which increase with temperature. Similarly, the positive values for the limiting apparent molar adiabatic compressibility indicate that the solvent molecules around the ions are more compressible than in the bulk solvent.

In protic solvents, hydrogen bonding is a dominant force. The chloride anion of [BMPC]Cl is a strong hydrogen bond acceptor and can readily integrate into and perturb the hydrogen-bonding network of solvents like water and alcohols. The [BMP]⁺ cation, while lacking classical hydrogen bond donor sites, can participate in weaker C-H···X hydrogen bonds, where X is a hydrogen bond acceptor atom of the solvent.

Computational studies on piperidinium-based ionic liquids with amino acid anions have shown that hydrogen bonds are a key feature of their interactions nih.gov. While this study did not specifically involve the chloride anion, it highlights the capacity of the piperidinium (B107235) cation to engage in hydrogen bonding. The strength of these interactions is influenced by the nature of the anion and the surrounding solvent molecules.

The presence of [BMPC]Cl can also facilitate proton transfer in certain systems. In protic ionic liquids, proton transfer can occur through Grotthuss-type (proton hopping) or vehicle-type mechanisms niigata-u.ac.jp. In mixtures of [BMPC]Cl with protic solvents, the chloride ion can act as a proton acceptor, initiating a proton transfer cascade. Recent research on polybenzimidazole-based proton exchange membranes has shown that the incorporation of piperidinium-based ionic liquids can enhance proton conductivity, suggesting a role for the piperidinium cation in facilitating proton transport ssrn.comrepec.orgresearchgate.net. The formation of ion pairs (N⁺ - H₂PO₄⁻) in these systems was found to be crucial for this enhancement ssrn.comrepec.orgresearchgate.net.

Ion-Ion Association and Aggregation Phenomena

In solution, the coulombic attraction between the [BMP]⁺ cations and Cl⁻ anions can lead to the formation of ion pairs and larger aggregates. This association behavior is influenced by the solvent's dielectric constant, temperature, and the specific nature of the ions.

In solvents with low dielectric constants, the electrostatic attraction between the cation and anion is strong, favoring the formation of contact ion pairs (CIPs). In a CIP, the ions are in direct contact with each other. As the dielectric constant of the solvent increases, the electrostatic attraction is weakened, and solvent-separated ion pairs (SSIPs) or solvent-shared ion pairs (SIPs) may form. In these configurations, one or more solvent molecules are located between the cation and anion.

At higher concentrations of [BMPC]Cl, these ion pairs can further associate to form higher-order aggregates or clusters. The formation of these aggregates can significantly impact the solution's properties, such as its viscosity, conductivity, and transport properties. The structure of these aggregates is a dynamic equilibrium between ion-ion and ion-solvent interactions.

The nature of the anion plays a critical role in the ion association behavior of the [BMP]⁺ cation. Replacing the chloride anion with other anions can significantly alter the strength and nature of the cationic interactions. For instance, anions with a more delocalized charge or larger size will generally have weaker interactions with the [BMP]⁺ cation, leading to a lower degree of ion pairing.

Coordination Chemistry of Metal Ions in this compound Media

This compound can serve as a medium for the dissolution and coordination of metal salts. The chloride anion is a good ligand for many metal ions, and its presence in high concentration in the ionic liquid can lead to the formation of various metal-chloro complexes.

The coordination of metal ions in ionic liquids is a complex process influenced by the nature of the metal ion, the ionic liquid's cation and anion, and the presence of any other coordinating species. Spectroscopic and electrochemical studies on the coordination of Ce(III), Nd(III), and Pr(III) in the closely related ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, with the addition of chloride ions, have provided valuable insights into the formation of metal-chloro complexes acs.orgnih.govnih.gov.

In these systems, the addition of chloride ions leads to the formation of anionic metal-chloro complexes, such as [CeCl₆]³⁻, [NdCl₆]³⁻, and [PrCl₆]³⁻ acs.orgnih.govnih.gov. The formation of these complexes is driven by the strong Lewis acidity of the metal ions and the availability of chloride ligands from the ionic liquid. The coordination number and geometry of the resulting complexes are determined by the size and electronic properties of the metal ion.

The formation of such complexes can significantly alter the electrochemical and spectroscopic properties of the metal ions. For instance, the redox potentials of the metal ions can be shifted, and new absorption bands may appear in their electronic spectra upon complexation. This tunability of metal ion properties in ionic liquid media is of great interest for applications in catalysis, electrodeposition, and separations.

Ligand Exchange and Complex Formation with Transition Metals

The chloride anion in this compound can act as a ligand, participating in ligand exchange reactions with solvated transition metal ions. When a transition metal salt is dissolved in this ionic liquid, the metal ion is initially coordinated by solvent molecules or other anions present. The high concentration of chloride ions in [BMPip]Cl can lead to the displacement of these original ligands and the formation of chloro-complexes.

The nature of the resulting complex—its stoichiometry and geometry—is dependent on several factors, including the identity of the transition metal, its oxidation state, and the temperature. For instance, a transition metal ion that typically forms a hexa-aqua complex, [M(H₂O)₆]ⁿ⁺, in aqueous solution may form a tetrahedral or octahedral chloro-complex in [BMPip]Cl. The larger size of the chloride ligand compared to a water molecule can lead to a change in the coordination number of the metal ion. For example, a metal ion might coordinate with four chloride ions to form a tetrahedral complex, such as [MCl₄]²⁻.

While specific studies detailing ligand exchange and complex formation exclusively in this compound are not extensively documented in publicly available research, the principles of coordination chemistry in ionic liquids suggest the formation of various chloro-complexes. The stability and prevalence of these complexes are governed by the equilibrium of the ligand exchange reaction.

Table 1: Examples of Transition Metal Chloro-Complexes Potentially Formed in this compound

Transition Metal IonTypical Aqueous ComplexPotential Chloro-Complex in [BMPip]ClProbable Geometry
Co²⁺[Co(H₂O)₆]²⁺ (pink)[CoCl₄]²⁻ (blue)Tetrahedral
Cu²⁺[Cu(H₂O)₆]²⁺ (blue)[CuCl₄]²⁻ (yellow/green)Tetrahedral
Ni²⁺[Ni(H₂O)₆]²⁺ (green)[NiCl₄]²⁻ (blue)Tetrahedral
Fe³⁺[Fe(H₂O)₆]³⁺ (pale violet)[FeCl₄]⁻ (yellow/brown)Tetrahedral

Note: The formation and specific geometry of these complexes in this compound are based on established principles of coordination chemistry and observations in other chloride-rich ionic liquids. Specific experimental verification in this particular ionic liquid is required for confirmation.

Redox Behavior of Metal Species in Ionic Liquid Electrolytes

The electrochemical properties of this compound make it a potential electrolyte for various applications, including the electrodeposition and electrowinning of metals. The redox behavior of metal species dissolved in this ionic liquid is a critical aspect of its utility as an electrolyte. The potential at which a metal ion is reduced or oxidized can be significantly different from that in aqueous solutions due to the unique solvation environment and the formation of chloro-complexes as discussed in the previous section.

The stabilization of a particular oxidation state of a metal through complexation with chloride ions can shift its redox potential. For instance, the formation of a stable chloro-complex can make the reduction of the metal ion more difficult (i.e., occur at a more negative potential).

Systematic studies on the redox behavior of a wide range of metals in piperidinium-based ionic liquids are limited. However, research on structurally similar pyrrolidinium-based ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyr][NTf₂]), provides valuable insights. An electrochemical series for several metals has been established in this related ionic liquid, demonstrating that the relative nobility of metals can differ from that observed in aqueous systems.

Table 2: Corrosion Potentials of Various Metals in a Pyrrolidinium-Based Ionic Liquid ([BMPyr][NTf₂])

MetalCorrosion Potential (V vs. Fc/Fc⁺)
Silver (Ag)0.14
Indium (In)0
Copper (Cu)-0.07
Tin (Sn)-0.22
Zinc (Zn)-0.48

Data sourced from a study on pyrrolidinium-based ionic liquids and is provided for illustrative purposes. The exact values in this compound may differ due to the different anion and cation.

This data indicates the relative ease of oxidation of these metals in that specific ionic liquid. A more positive corrosion potential suggests a more noble character. It is expected that the redox potentials of transition metals in this compound would also be influenced by the formation of chloro-complexes, potentially altering the electrochemical series compared to aqueous solutions. The wide electrochemical window of piperidinium-based ionic liquids is advantageous for studying the redox behavior of a variety of metal species, as it allows for the investigation of electrochemical processes over a broad potential range without interference from the electrolyte itself.

Applications of 1 Butyl 1 Methylpiperidinium Chloride in Advanced Chemical Processes and Materials Science Research

Catalysis: Role as a Reaction Medium, Catalyst Support, or Co-catalyst

While research into the catalytic applications of 1-Butyl-1-methylpiperidinium chloride is not as extensive as for other ionic liquids like those based on imidazolium (B1220033) cations, its structural characteristics suggest a significant potential role, particularly in phase-transfer catalysis.

As a reaction medium, this compound offers a polar, non-coordinating environment that can influence the reaction rates and selectivity of homogeneous catalytic processes. Its nature as an ionic liquid, composed of a piperidinium (B107235) cation and a chloride anion, allows it to dissolve a variety of organic and inorganic compounds. sigmaaldrich.com The bromide analogue, N-butyl-N-methylpiperidinium bromide, is noted for its use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. medchemexpress.com This function is critical in many organic syntheses, where the transport of an anionic reagent from an aqueous phase to an organic phase is required.

The immobilization of catalysts onto solid supports is a key strategy for improving catalyst recovery and reusability. Ionic liquids can be used to anchor catalytic species, preventing their leaching from the support. The closely related compound, 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, has been identified as an effective phase-transfer catalyst in its own right, particularly for reactions such as oxidations and alkylations. sigmaaldrich.com This suggests that this compound could serve a similar function, potentially acting as a stationary phase or a support medium for metal complexes, thereby enhancing catalyst stability and performance in heterogeneous systems.

The primary documented catalytic role for this class of compounds is as phase-transfer catalysts (PTCs). medchemexpress.com In this capacity, the 1-Butyl-1-methylpiperidinium cation pairs with a reactant anion, transporting it into an organic phase where it can react with a substrate. This mechanism is fundamental to numerous organic synthesis reactions, including nucleophilic substitutions, alkylations, and oxidations. For instance, the structurally similar 1-Butyl-1-methylpyrrolidinium chloride is explicitly used as a PTC for oxidation and alkylation reactions. sigmaaldrich.com While specific studies detailing the use of this compound in reactions like hydrosilylation are not widely available, its demonstrated utility as a PTC highlights its potential to facilitate a broad range of organic transformations.

Electrochemistry and Energy Storage Research

In the realm of electrochemistry, this compound and its derivatives are investigated primarily for their application as electrolytes in energy storage devices and as media for the electrodeposition of metals.

The 1-Butyl-1-methylpiperidinium cation is a component of interest for electrolytes in high-voltage battery systems due to its electrochemical stability. Specifically, this compound has been identified as having applications in dual-ion batteries. roco.global Research into related piperidinium-based ionic liquids, often with alternative anions like bis(trifluoromethylsulfonyl)imide (TFSI), provides insight into the favorable properties of the 1-Butyl-1-methylpiperidinium cation. These electrolytes can form a stable solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for improving the safety and cycle life of high-voltage lithium-ion batteries. roco.global

The table below summarizes the properties of a related piperidinium-based ionic liquid electrolyte, highlighting the characteristics that make this cation class suitable for energy storage applications.

Ionic LiquidIonic Conductivity (mS/cm)Electrochemical Window (V)Application Note
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide (PP14TFSI)~1.2 (at 25°C)>5.0Used in dual-graphite cells, affording a high discharge plateau.
N-butyronitrile-N-methylpiperidinium FSI (PP1,CNFSI)Not specified>5.0Used as an additive to improve capacity retention in high-voltage batteries. roco.global

Ionic liquids are valuable media for electrodeposition because they allow for the deposition of reactive metals that cannot be plated from aqueous solutions. While direct studies on the use of this compound are limited, extensive research on the structurally analogous 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl) demonstrates the potential of this class of ionic liquids.

For example, the electrodeposition of germanium has been successfully carried out from an electrolyte containing a mixture of 1-Butyl-1-methylpyrrolidinium dicyanamide (B8802431) and 1-Butyl-1-methylpyrrolidinium chloride. nih.gov The addition of the chloride salt was found to prevent the polymerization of the dicyanamide anion at the anode, enabling the deposition of smooth, porous germanium films. nih.gov

Similarly, research on the electrodeposition of aluminum-copper alloys has been conducted in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP]Tf2N) containing dissolved aluminum trichloride (B1173362) (AlCl3). researchgate.net These studies show that such ionic liquids can serve as effective baths for creating uniform metallic and alloy coatings.

The table below details findings from electrodeposition studies using the analogous pyrrolidinium-based ionic liquids.

Metal/Alloy DepositedIonic Liquid SystemSubstrateKey Finding
Germanium (Ge)[BMP][DCA] and [BMP]Cl mixtureCopper, SiliconThe chloride-containing mixture prevents anode polymerization, yielding smooth Ge films. nih.gov
Aluminum-Copper (Al-Cu)[BMP]Tf2N with AlCl3GoldDemonstrated successful co-deposition of Al-Cu alloys from the ionic liquid bath. researchgate.net

Corrosion Inhibition Mechanisms and Performance

Ionic liquids based on the piperidinium cation have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. The primary mechanism of inhibition involves the adsorption of the ionic liquid's cations and anions onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process obstructs both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying these compounds as mixed-type inhibitors.

The 1-butyl-1-methylpiperidinium cation, through its nitrogen heteroatom and alkyl chains, can adsorb onto the metal surface via electrostatic interactions and physisorption. The chloride anion can also participate by adsorbing onto the positively charged metal surface. This synergistic adsorption creates a barrier that impedes the charge and mass transfer processes responsible for corrosion.

Studies on analogous compounds, such as 1-methyl-1-propyl-piperidinium bromide (MPPB) on 6061 aluminium alloy in HCl, have demonstrated this mixed-inhibitor behavior. orientjchem.org The effectiveness of these inhibitors is dependent on their concentration and the operating temperature. Generally, inhibition efficiency increases with higher concentrations of the ionic liquid but tends to decrease at elevated temperatures, which can promote desorption of the protective layer. ippi.ac.ir For instance, the performance of MPPB on 6061 aluminium alloy showed a maximum inhibition efficiency of 73.95% at 400 ppm and 303 K. orientjchem.org

Table 1: Corrosion Inhibition Efficiency of Piperidinium-Based Ionic Liquids on Different Metals

Ionic LiquidMetal/AlloyCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Reference
1-methyl-1-propyl-piperidinium bromide6061 Aluminium Alloy0.01 M HCl400 ppm30373.95 orientjchem.org
Piperidinium-based IL (unspecified)Q235 SteelHClNot SpecifiedNot SpecifiedIncreases with concentration, decreases with temperature ippi.ac.ir

Separation Science and Extraction Processes

The unique solvent properties of this compound make it a valuable tool in various separation and extraction technologies. Its applications range from separating metal ions in hydrometallurgy to its potential use in gas separation and chromatography.

In hydrometallurgy, liquid-liquid extraction is a critical process for selectively separating and concentrating metal ions from aqueous solutions. tandfonline.com Ionic liquids can act as both the extractant and the solvent phase. For metal ions in chloride-rich aqueous solutions, which often form anionic chloro-complexes (e.g., [MClₙ]ˣ⁻), the extraction mechanism typically involves anion exchange with the chloride anion of the ionic liquid. researchgate.net

The 1-butyl-1-methylpiperidinium cation forms an ion pair with the metal-chloro complex, facilitating its transfer from the aqueous phase to the ionic liquid or an organic phase containing the ionic liquid. Research on various piperidinium-based ionic liquids has demonstrated their effectiveness in extracting noble and transition metals. researchgate.net The efficiency of this extraction is influenced by factors such as the acidity of the aqueous phase, the concentration of chloride ions, and the specific metal being targeted. mdpi.com For example, studies on the extraction of zinc from high-chloride solutions have shown that various extractants can be employed, with the speciation of the zinc-chloride complex playing a crucial role. researchgate.net

Ionic liquids are promising materials for gas separation membranes, particularly for capturing carbon dioxide (CO₂), due to their high CO₂ solubility and negligible vapor pressure. iolitec.de Membranes can be fabricated as supported ionic liquid membranes (SILMs), where a porous support is impregnated with the IL, or as composite membranes where the IL is blended with a polymer. researchgate.netmdpi.com

The separation mechanism relies on the solution-diffusion model. mdpi.com CO₂, being a Lewis acid, exhibits favorable interactions with the basic anions of many ionic liquids, leading to high solubility in the membrane. This high solubility, combined with the diffusivity of the gas through the IL, results in high CO₂ permeability. The selectivity of the membrane is determined by the ratio of permeabilities of different gases (e.g., CO₂/N₂ or CO₂/CH₄). While specific performance data for membranes containing this compound is not extensively detailed in the literature, its designation for CO₂ capture applications suggests its utility in this field. iolitec.de The performance of such membranes is generally influenced more by the anion's interaction with CO₂ than the cation's structure. mdpi.com

Table 2: Representative CO₂ Separation Performance of Various Ionic Liquid-Based Membranes

Membrane TypeIonic LiquidCO₂ Permeability (Barrer)CO₂/N₂ SelectivityCO₂/CH₄ SelectivityReference
Polymer-IL Composite[BMIM][Ac] in PIM-11050 - 2090Not ReportedNot Reported nih.gov
Polymer-IL Composite[BMIM][Tf₂N] in Pebax®1657 (40 wt%)286Not ReportedNot Reported cnr.it
SILMBenzimidazolium-1-acetateNot Reported40.2937.92 researchgate.net

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

Ionic liquids have been explored as novel materials for both stationary phases in gas chromatography (GC) and as additives in mobile phases for high-performance liquid chromatography (HPLC). In GC, their low volatility, high thermal stability, and tunable solvation properties allow them to be used as stationary phases that can offer unique selectivity. researchgate.netiastate.edu They can separate both polar and nonpolar compounds effectively, a property sometimes referred to as "dual-nature" selectivity. researchgate.net

In HPLC, ionic liquids are often used as additives to the mobile phase to improve the separation of challenging analytes. nih.govnih.gov They can act as ion-pairing agents for charged analytes or modify the surface of the stationary phase (e.g., C18) by adsorbing onto it. This can reduce undesirable interactions, such as the silanol (B1196071) effect, leading to improved peak shape and resolution. While the use of imidazolium- and pyridinium-based ionic liquids is well-documented in chromatography, specific studies detailing this compound in these applications are less common. nih.govsielc.com However, its properties as an ionic liquid suggest its potential utility in these chromatographic techniques.

Reactive Media Design and Engineering

The ability of certain ionic liquids to dissolve complex biopolymers that are insoluble in conventional solvents has opened new avenues in green chemistry and biorefining.

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast renewable resource. nih.gov However, its recalcitrant nature makes it difficult to process. Ionic liquids with coordinating anions, such as chloride, have been shown to be highly effective solvents for biomass. iolitec.de this compound is noted for its application in this area. iolitec.de

The dissolution mechanism, particularly for cellulose, is well-studied for analogous chloride-based ionic liquids like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The chloride anions form strong hydrogen bonds with the hydroxyl groups of the cellulose chains. unl.pt This interaction disrupts the extensive intermolecular and intramolecular hydrogen-bonding network that holds the cellulose chains together in a crystalline structure, leading to its dissolution. unl.pt This process makes the cellulose accessible for subsequent conversion into biofuels or other value-added chemicals. Similarly, these ionic liquids can dissolve lignin, allowing for its separation from the cellulosic components of biomass. orientjchem.orgippi.ac.ir The dissolved biomass components can then be selectively precipitated by adding an anti-solvent like water or acetone. mdpi.com

Table 3: Lignin Extraction Yields from Biomass Using Various Ionic Liquids

Ionic LiquidBiomass SourcePretreatment ConditionsLignin Yield (%)Reference
[Hpy]Cl (Pyridinium chloride)PoplarNot specified61.0 rsc.org
[Hmim]Cl (Imidazolium chloride)PoplarNot specified60.4 rsc.org
[Hpy]Cl (Pyridinium chloride)BambooNot specified51.7 rsc.org
[C₂mim]OAc (1-Ethyl-3-methylimidazolium acetate)Bagasse185°C, 10 min31 (of available lignin) rsc.org

Polymerization Reactions and Polymer Processing

While this compound ([BMPip][Cl]) is commercially available and suggested for use as a solvent in polymer chemistry, detailed research on its specific role as a primary solvent for polymerization reactions is not extensively documented in publicly available literature. iolitec.deiolitec.deiolitec.de However, its application as a functional additive in polymer processing, particularly in elastomer composites, has been the subject of scientific investigation.

In the processing of natural rubber (NR) biocomposites, the incorporation of this compound has been shown to significantly influence the vulcanization process and the final properties of the material. nih.gov Vulcanization is a critical chemical process for converting natural rubber into a more durable material, and ionic liquids can act as activators or accelerators.

One study investigated the effect of various ionic liquids, including this compound, on the vulcanization and performance of natural rubber biocomposites filled with nanosized silica (B1680970). nih.gov The presence of [BMPip][Cl] was found to improve the cure characteristics of the NR compounds by increasing the rate of vulcanization and the crosslink density of the resulting biocomposites. For instance, the torque increase during vulcanization, which is an indicator of the crosslinking degree, was higher in the presence of piperidinium-based ionic liquids compared to the unfilled rubber. nih.gov However, in the same study, piperidinium-based ILs showed a lower torque increase compared to imidazolium-based ILs, suggesting that the cation structure plays a significant role in the vulcanization process. nih.gov

The addition of this compound also had a notable impact on the mechanical properties of the silica-filled NR vulcanizates. nih.gov The tensile strength and hardness of the vulcanizates were significantly increased compared to those without the ionic liquid. nih.gov This improvement is attributed to the enhanced crosslink density and potentially better dispersion of the silica filler within the elastomer matrix. nih.govnih.gov Furthermore, the use of this ionic liquid contributed to the thermal stability and resistance to prolonged thermo-oxidation of the vulcanizates. nih.gov

The table below summarizes the effect of this compound on the properties of silica-filled natural rubber composites as reported in a comparative study. nih.gov

PropertyNR without ILNR with this compound
Scorch time ts2 (min)3.22.5
Optimum vulcanization time t90 (min)9.57.8
Torque increase ΔS (dNm)~5~7
Tensile Strength (MPa)14.518.2
Elongation at break (%)650620
Hardness (Shore A)4552

Note: The data is approximate and serves to illustrate the trend observed in the study.

The research suggests that the cation of the ionic liquid plays a crucial role in its activity during vulcanization. nih.gov While imidazolium-based ionic liquids with a butyl substituent showed the highest crosslink density in one study, piperidinium-based ionic liquids like this compound still offered significant improvements over the base elastomer. nih.gov

Integration into Functional Materials

The unique physicochemical properties of this compound, such as its ionic conductivity, thermal stability, and ability to dissolve or disperse other materials, make it a candidate for integration into various functional materials.

Ionogel Formation for Sensory Applications

Ionogels are a class of quasi-solid materials that consist of an ionic liquid confined within a polymer or inorganic network. rsc.org They combine the desirable properties of ionic liquids, such as high ionic conductivity and thermal stability, with the mechanical robustness of a solid matrix. rsc.org These characteristics make them promising materials for a variety of applications, including electrochemical sensors. unl.pt

While there is extensive research on ionogels for sensory applications, the majority of studies have focused on imidazolium and pyrrolidinium-based ionic liquids. ua.ptnih.govresearchgate.net Specific research on the formulation of ionogels using this compound for sensory applications is not widely reported. However, based on the general principles of ionogel formation and the known properties of piperidinium-based ionic liquids, some potential characteristics can be inferred.

The formation of an ionogel typically involves the polymerization of a monomer in the presence of an ionic liquid, or the swelling of a pre-formed polymer network with an ionic liquid. ua.pt The ionic conductivity of the resulting ionogel is a critical parameter for its performance in an electrochemical sensor. While the specific ionic conductivity of a this compound-based ionogel has not been documented, a related ionic liquid, 1-butyl-1-methylpiperidinium-(HF)2.3F, has been studied for its ionic conductivity. researchgate.net This suggests that piperidinium-based ionic liquids can exhibit significant ionic conductivity, a necessary feature for sensory applications.

The sensing mechanism in ionogel-based sensors often relies on changes in the electrical properties of the ionogel upon exposure to an analyte. unl.pt For example, the absorption of a volatile organic compound (VOC) can alter the viscosity of the ionic liquid within the gel, leading to a change in ionic mobility and, consequently, a measurable change in conductance. unl.pt Given the potential for this compound to form stable ionogels, it could theoretically be used to create sensors for various analytes, although experimental validation is needed.

Hybrid Materials and Composites for Specific Functions

This compound has been successfully incorporated into hybrid materials and composites to enhance their functional properties. A prime example is its use in natural rubber (NR) biocomposites, as discussed in the previous section. nih.gov These materials can be considered hybrid materials where the ionic liquid, the rubber matrix, and the filler (nanosized silica) interact to produce a material with improved characteristics.

The specific functions enhanced by the inclusion of this compound in these composites include:

Improved Mechanical Properties: The increased crosslink density and better filler dispersion resulting from the addition of the ionic liquid lead to a significant improvement in tensile strength and hardness. nih.gov This makes the resulting composite material more durable and suitable for applications requiring higher mechanical performance.

Enhanced Thermal Stability: The composites containing this compound exhibit improved resistance to thermal degradation and thermo-oxidative aging. nih.gov This extends the service life of the material at elevated temperatures.

The table below presents a summary of the improved functional properties of a silica-filled natural rubber composite upon the addition of this compound, based on the findings of a comparative study. nih.gov

Functional PropertyImprovement with this compound
Mechanical Strength Significant increase in tensile strength and hardness.
Thermal Stability Enhanced resistance to thermal degradation.
Processing Efficiency Reduced vulcanization time.

The role of the ionic liquid in these composites is multifaceted. It can act as a dispersing agent for the nanofiller, preventing agglomeration and promoting a more uniform distribution within the polymer matrix. nih.gov Additionally, it actively participates in the vulcanization chemistry, leading to a more efficient crosslinking process. nih.gov The choice of the cation and anion of the ionic liquid is critical in determining its effectiveness in these roles. nih.gov While research on this compound is still emerging, the available data indicates its potential as a valuable additive in the creation of functional hybrid materials and composites.

Table of Chemical Compounds

Chemical NameAbbreviation/Synonym
This compound[BMPip][Cl]
1-butyl-1-methylpiperidinium-(HF)2.3F-
Natural RubberNR
Nanosized silica-
Imidazolium-based ionic liquids-
Pyrrolidinium-based ionic liquids-

Environmental Degradation and Fate Research of 1 Butyl 1 Methylpiperidinium Chloride in Model Systems

Biodegradation Pathways and Mechanisms in Model Biological Systems

The susceptibility of 1-butyl-1-methylpiperidinium chloride to microbial degradation is a key factor in determining its environmental persistence. Studies on related piperidinium-based ILs provide insights into the likely biodegradation pathways.

While specific enzymatic degradation studies on this compound are not extensively documented, research on analogous compounds suggests that the alkyl side chains are potential targets for enzymatic attack. The biodegradability of piperidinium (B107235) compounds has been shown to be influenced by the nature of their side chains. For instance, piperidinium-based ILs featuring hydroxyl groups in their side chains have demonstrated complete mineralization, indicating that enzymatic systems capable of oxidizing alkyl chains can initiate the degradation process rsc.org. It is hypothesized that monooxygenase or dioxygenase enzymes could catalyze the initial hydroxylation of the butyl or methyl group attached to the piperidinium ring, a common first step in the aerobic degradation of many organic compounds. This initial oxidation would increase the water solubility of the compound and facilitate further breakdown.

Direct studies identifying the microbial transformation products of this compound are limited. However, research on the biodegradation of other N-alkylated heterocyclic ILs, such as pyridinium-based compounds, offers valuable parallels. For example, the biotransformation of 1-butyl-3-methylpyridinium (B1228570) bromide by activated sludge microorganisms has been shown to proceed through sequential oxidation of the alkyl side chain nih.gov. Metabolites identified in that study included hydroxylated and carboxylated derivatives of the parent cation nih.gov.

Based on these analogous findings, a proposed microbial degradation pathway for this compound would likely involve the initial oxidation of the butyl side chain. This could lead to the formation of hydroxylated intermediates, which may then undergo further oxidation to form carboxylic acids. Subsequent cleavage of the side chain or opening of the piperidinium ring could follow, ultimately leading to mineralization.

Table 1: Plausible Microbial Transformation Products of 1-Butyl-1-methylpiperidinium Cation

Proposed Metabolite Chemical Formula Molar Mass ( g/mol ) Putative Transformation Step
1-(4-hydroxybutyl)-1-methylpiperidinium C10H22NO+ 172.29 Hydroxylation of the butyl chain
1-(3-carboxypropyl)-1-methylpiperidinium C10H20NO2+ 186.27 Oxidation of the hydroxylated butyl chain

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes include hydrolysis, photodegradation, and advanced oxidation.

Tetraalkylammonium salts, a class of compounds structurally similar to this compound, are generally stable towards hydrolysis under typical environmental pH and temperature conditions. The carbon-nitrogen bonds in the piperidinium ring and the N-alkyl bonds are not readily susceptible to hydrolysis. Therefore, it is expected that this compound would be hydrolytically stable and persist in aqueous environments in its original form in the absence of other degradation factors.

Photodegradation can be a significant removal pathway for some organic pollutants in sunlit surface waters. Research on the photocatalytic degradation of the closely related 1-butyl-1-methylpiperidinium tetrafluoroborate (BMPA) provides significant insights. In a study utilizing high-performance liquid chromatography coupled with high-resolution mass spectrometry, the photocatalytic degradation of BMPA was investigated unito.it. The study identified thirty-two transformation products, indicating a complex degradation pathway unito.it. The primary degradation mechanisms were found to involve the loss of a butene or butane (B89635) molecule from the cation unito.it. This suggests that photochemical reactions can initiate the breakdown of the 1-butyl-1-methylpiperidinium cation.

Table 2: Key Transformation Product Categories Identified in the Photodegradation of a Structurally Similar Piperidinium Ionic Liquid

Transformation Product Type Description
Dealkylated Cations Products resulting from the loss of the butyl or methyl group.
Hydroxylated Derivatives Products formed through the addition of hydroxyl radicals to the piperidinium ring or alkyl chains.

Sorption and Mobility in Environmental Compartments (e.g., Soil, Water)

The environmental fate of ionic liquids, such as this compound, is significantly influenced by their sorption and mobility in soil and water. These processes dictate the compound's distribution, bioavailability, and potential for transport within various environmental compartments. However, a comprehensive search of available scientific literature reveals a notable lack of specific experimental data on the sorption and mobility parameters for this compound.

The mobility of this compound in aqueous environments would be influenced by its solubility and its potential to partition between water and solid phases, such as sediments. As a salt, it is expected to be soluble in water. However, the cationic nature of the 1-butyl-1-methylpiperidinium ion suggests a potential for adsorption to negatively charged surfaces in aquatic systems, which would reduce its mobility in the water column.

Due to the absence of specific experimental data, it is not possible to provide quantitative measures such as the soil adsorption coefficient (Kd), the organic carbon-normalized adsorption coefficient (Koc), or Freundlich and Langmuir isotherm constants for this compound. Similarly, data from soil column leaching studies, which would directly assess its mobility and potential to reach groundwater, are not available in the reviewed literature.

Further empirical research is necessary to determine the specific sorption and mobility characteristics of this compound. Such studies would involve laboratory batch sorption experiments with various soil types and soil column leaching tests under controlled conditions. The resulting data would be crucial for developing accurate environmental fate models and conducting comprehensive risk assessments for this compound.

Derivatization and Structural Modification Studies on Piperidinium Ionic Liquids for Tailored Research Outcomes

Influence of Alkyl Chain Length and Branching on Cationic Behavior

The length of the alkyl chain on the nitrogen atom of the piperidinium (B107235) cation is a fundamental determinant of the ionic liquid's properties. Using 1-Butyl-1-methylpiperidinium as a reference, extending or shortening the butyl chain induces predictable changes in the IL's physical and chemical behavior.

Generally, as the alkyl chain length increases, van der Waals forces between the cations become more pronounced. chim.it This increased interaction leads to higher viscosity and often a decrease in ionic conductivity, as the mobility of the larger cations is reduced. chim.itrsc.org Conversely, a longer alkyl chain enhances the non-polar character of the cation, which can decrease its solubility in water while improving miscibility with non-polar solvents. mdpi.com

Thermal stability is also significantly affected by the alkyl chain length. Studies on various 1-alkyl-1-methylpiperidinium salts have shown that thermal decomposition temperatures can vary with the size of the alkyl group. For instance, in a series of herbicidal ionic liquids based on this cation, the thermal stability shifted with longer chains, indicating complex decomposition pathways. acs.org Research has demonstrated that increasing the alkyl chain length leads to a more ordered structure, with microphase separation between the ionic (piperidinium head) and hydrophobic (alkyl tail) parts of the molecule. acs.org This segregation influences properties like surface tension and aggregation behavior. acs.org

Table 1: Effect of Cation Alkyl Chain Length on Physicochemical Properties of Piperidinium-Based Ionic Liquids.
CationAnionPropertyObservationReference
1-Ethyl -1-methylpiperidiniumBromideToxicityLower toxicity compared to longer chains nih.gov
1-Butyl -1-methylpiperidiniumBromideToxicityIntermediate toxicity nih.gov
1-Octyl -1-methylpiperidiniumBromideToxicityHigher toxicity compared to shorter chains nih.gov
1-Dodecyl -1-methylpiperidiniumDicamba (B1670444)Thermal StabilityExhibits distinct melting and crystallization transitions acs.org
1-Hexadecyl -1-methylpiperidiniumDicambaThermal StabilityHigher decomposition temperature in the first stage (303 °C) acs.org

Impact of Anion Variation on Systemic Interactions and Applications

The synthesis of 1-Butyl-1-methylpiperidinium chloride is typically achieved through the quaternization of 1-methylpiperidine (B42303) with an alkyl halide, in this case, 1-chlorobutane (B31608). acs.orgnih.gov This produces the desired cation with a chloride anion. However, the chloride salt often serves as a precursor, allowing for the anion to be exchanged through a metathesis reaction. acs.orgmdpi.com This process is crucial as the anion plays a significant role in determining the final properties and potential applications of the ionic liquid.

By reacting the initial chloride salt with a different salt (e.g., a lithium or sodium salt of the desired anion), the chloride is precipitated and replaced. acs.org For example, swapping the hydrophilic chloride anion for a hydrophobic one like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) can dramatically alter the IL's miscibility with water, transforming it from a water-soluble to a water-immiscible compound. acs.org This anion exchange also affects other key properties:

Thermal Stability: The nature of the anion has a profound impact on the decomposition temperature of the IL. researchgate.net

Viscosity and Conductivity: Anions that are smaller and more symmetric typically lead to lower viscosity and higher conductivity. researchgate.net

Electrochemical Window: The choice of anion is critical for electrochemical applications, as it influences the potential range over which the IL is stable. rsc.org

The synthesis of herbicidal ionic liquids (HILs) provides a practical example. Here, 1-alkyl-1-methylpiperidinium bromides are synthesized and then undergo a metathesis reaction with the sodium salt of a herbicidal acid, such as dicamba. acs.orgnih.gov This couples the surface-active piperidinium cation with a biologically active anion, creating a task-specific IL. acs.org

Table 2: Influence of Anion Type on Piperidinium Ionic Liquid Properties.
CationAnionKey Property ChangeApplication AreaReference
1-Butyl-1-methylpiperidiniumChloride (Cl⁻)Generally water-soluble (hydrophilic)Precursor for other ILs acs.orgnih.gov
1-Butyl-1-methylpiperidiniumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)Water-immiscible (hydrophobic), high thermal stabilityElectrolytes, electrochemistry acs.orgresearchgate.net
1-Butyl-1-methylpiperidinium(3,6-dichloro-2-methoxy)benzoate (Dicamba)Combines surfactant properties with herbicidal activityAgrochemicals acs.orgnih.gov
1-Butyl-1-methylpiperidiniumAmino Acid (e.g., Lysine)Potentially enhanced biodegradability and biocompatibility"Green" chemistry, biochemical applications researchgate.net

Introduction of Functional Groups to the Piperidinium Ring

Beyond modifying the alkyl chain or anion, functionality can be introduced directly to the piperidinium cation. This derivatization creates "task-specific" ionic liquids with tailored chemical reactivity or enhanced physical properties. Functional groups can be added to the alkyl side chain or, through more complex synthesis, to the ring itself.

One area of study involves incorporating ether linkages into the alkyl side chain. Research on such modifications has shown that the position of the oxygen atom within the chain significantly influences properties like viscosity, thermal stability, and ion conductivity. rsc.org For example, a study synthesizing various piperidinium ILs with oxygen-containing side chains found that placing an ether group can lead to lower viscosity compared to a simple alkyl chain of similar length, which is advantageous for electrolyte applications. rsc.org

Another strategy is the introduction of nitrile groups onto the alkyl chain. acs.org These functionalized piperidinium ILs are synthesized by reacting 1-methylpiperidine with an ω-bromoalkanenitrile. The presence of the nitrile group can alter the charge distribution and thermal properties of the cation, offering pathways to new applications. acs.org The ability to introduce such functional groups allows for the design of ionic liquids for specific tasks, such as improved solvency for certain materials, enhanced performance in electrochemical devices, or specific catalytic activity. alfa-chemistry.com

Concluding Perspectives and Future Research Directions

Current Challenges in the Fundamental Understanding of 1-Butyl-1-methylpiperidinium Chloride Systems

A complete fundamental understanding of this compound ([BMPIPE]Cl) is still an ongoing endeavor, with several key challenges persisting. The intricate interplay of intermolecular forces, including electrostatic and van der Waals interactions, governs the unique physicochemical properties of this ionic liquid (IL), but deconvoluting their individual contributions remains a complex task. The structure and dynamics of the liquid state are particularly challenging to characterize definitively. While it is understood that the interactions between the N-butyl-N-methylpiperidinium cation and the chloride anion are primary determinants of the IL's properties, a detailed picture of the local structure, including ion pair and ion cage formation, requires sophisticated analytical techniques. nih.govresearchgate.net

Predicting transport properties like viscosity and conductivity across a wide range of temperatures and pressures with high accuracy is another significant hurdle. While hydrodynamic laws provide a baseline, the movement of water and other small molecules within the IL matrix can be much faster than predicted, indicating that neutral molecules experience different frictional forces at the molecular level. nih.gov Furthermore, the thermal behavior of piperidinium-based ILs can be complex; while some are good crystal formers with distinct melting and freezing points, their behavior in mixtures can be markedly different from the pure components. mdpi.com The presence of impurities, particularly water, can significantly alter these properties, complicating direct comparisons between studies and hindering the development of universally applicable predictive models.

Emerging Research Frontiers and Untapped Potential Applications

While this compound has been explored for certain applications, numerous research frontiers remain largely untapped. A significant area of emerging interest is its use in advanced energy storage systems. Beyond its noted application in dual-ion batteries, its potential as an electrolyte component in high-temperature supercapacitors is a promising avenue, especially when functionalized with groups like alkyl ethers to enhance thermal stability. roco.globalrsc.org

Another frontier lies in the field of biomass processing. Although imidazolium-based ILs like 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) have been more extensively studied for dissolving lignocellulosic biomass, piperidinium-based ILs offer a different set of physicochemical properties that could be advantageous. researchgate.netbohrium.commdpi.comorientjchem.orgmdpi.com Systematic studies on the efficiency of [BMPIPE]Cl in the selective fractionation of biomass components like cellulose (B213188), hemicellulose, and lignin (B12514952) are needed. The goal is to develop more efficient and sustainable biorefining processes. mdpi.com

The potential for creating "herbicidal ionic liquids" (HILs) by pairing the 1-alkyl-1-methylpiperidinium cation with herbicidal anions like dicamba (B1670444) has been demonstrated. acs.orgnih.govnih.gov This opens up a vast design space for creating task-specific herbicides with tunable properties such as surface activity and wettability, potentially leading to more effective and environmentally benign weed control agents. acs.orgnih.gov Further research could explore pairing the [BMPIPE] cation with other active pharmaceutical or agrochemical ingredients to create novel formulations.

Finally, its use as a phase-transfer catalyst and as a solvent in specialized organic and inorganic syntheses, such as for oxychloridoselenites, suggests broader catalytic and reaction media applications that are yet to be fully realized. sigmaaldrich.com

Synergistic Approaches Combining Experimental and Computational Methodologies

To overcome the current challenges in understanding and predicting the behavior of this compound, a synergistic approach that tightly integrates experimental and computational methods is essential. This collaborative strategy has proven crucial for studying complex non-covalent interactions, such as those that govern the properties of ILs. rsc.org

Computational techniques like Density Functional Theory (DFT) and classical Molecular Dynamics (MD) simulations are powerful tools for providing molecular-level insights. nih.gov DFT can be employed for geometry optimization and to analyze the electronic structure and interaction energies between the [BMPIPE] cation and the chloride anion. nih.govresearchgate.net MD simulations can model the bulk liquid phase, allowing researchers to analyze structural features through radial distribution functions and to study dynamic properties by calculating time-correlation functions for hydrogen bonds and ion pairs. nih.govresearchgate.net

Experimental methods provide the necessary real-world data to validate and refine these computational models. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can probe the intermolecular interactions within the IL. rsc.org Differential Scanning Calorimetry (DSC) is used to determine thermal behavior and heat capacities, providing crucial thermodynamic data. mdpi.com Furthermore, physicochemical property measurements, including density, viscosity, and conductivity, as a function of temperature or in mixtures with other solvents, offer macroscopic data that can be directly compared with simulation results. nih.gov

By combining these approaches, a more complete picture emerges. For instance, computational chemistry can predict which ILs are most likely to interact with specific compounds, and these predictions can then be verified experimentally using techniques like FTIR. rsc.org This synergy allows for the validation of theoretical models and provides a deeper interpretation of experimental data, accelerating the rational design of new IL systems.

Design Principles for Next-Generation Piperidinium (B107235) Ionic Liquids in Specific Research Areas

The design of next-generation piperidinium ILs hinges on establishing clear structure-property relationships to tailor their characteristics for specific applications. The versatility of the piperidinium cation and the vast choice of possible anions allow for a high degree of tunability.

For Energy Storage: The key design principles involve modifying the cation to enhance thermal stability and ionic conductivity. This can be achieved by introducing functional groups, such as ether linkages, onto the alkyl side chains. rsc.org The choice of anion is also critical; anions like bis(trifluoromethylsulfonyl)imide are often used to create non-flammable and stable electrolytes suitable for high-temperature applications. rsc.org The goal is to create ILs with a wide electrochemical window and good transport properties.

For Biomass Processing: The primary design principle is to maximize the IL's ability to disrupt the complex hydrogen-bonding network of lignocellulose. mdpi.com The basicity of the anion plays a crucial role in this process. mdpi.com Therefore, pairing the piperidinium cation with anions that are strong hydrogen-bond acceptors, such as acetate (B1210297) or carboxylates, could enhance dissolution efficacy. Modifying the alkyl chain length on the cation can also be used to tune viscosity and solvency for different types of biomass.

For Agrochemicals (Herbicidal ILs): The design focuses on combining a surface-active piperidinium cation with a herbicidal anion. acs.org The key principle is manipulating the length of the N-alkyl chain on the cation. Increasing the alkyl chain length (e.g., from C8 to C18) has been shown to significantly alter surface properties like wettability and the mobility of droplets on plant surfaces, which is crucial for herbicidal effectiveness. nih.gov This allows for the creation of HILs optimized for specific plant species.

A summary of these design principles is presented in the table below.

Research Area Cation Design Principle Anion Design Principle Desired Outcome
Energy Storage Functionalize alkyl chains (e.g., with ethers) to increase thermal stability. Select for high thermal stability and wide electrochemical window (e.g., TFSI⁻). Enhanced performance and safety in high-temperature batteries and supercapacitors. rsc.org
Biomass Processing Tune alkyl chain length to optimize viscosity and solvency. Choose highly basic, hydrogen-bond accepting anions (e.g., acetate). Efficient and selective dissolution of cellulose, lignin, and hemicellulose. mdpi.commdpi.com
Agrochemicals Vary N-alkyl chain length (C8-C18) to control surface activity and wettability. Utilize an active herbicidal anion (e.g., dicamba). Enhanced herbicidal efficacy and targeted delivery on plant surfaces. acs.orgnih.gov

By systematically applying these principles, researchers can move beyond trial-and-error approaches and rationally design next-generation piperidinium ILs with properties precisely tailored for their intended applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1-butyl-1-methylpiperidinium chloride?

  • Methodology : Synthesis typically involves quaternization of 1-methylpiperidine with 1-chlorobutane under controlled conditions. Purification steps, such as recrystallization from acetonitrile or ethanol, are critical to achieving >98% purity. Researchers should monitor reaction progress via NMR or LC-MS to confirm the absence of unreacted precursors or byproducts .
  • Safety Note : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent moisture absorption, which can degrade the ionic liquid .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Protocols :

  • Exposure Control : Use fume hoods and closed systems to avoid inhalation or skin contact.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised for prolonged exposure .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in cellulose dissolution processes?

  • Experimental Design :

  • Temperature : Dissolution efficiency increases at elevated temperatures (e.g., 80–100°C) but must balance thermal degradation risks .
  • Concentration : Use a 1:2–1:4 molar ratio of cellulose to ionic liquid for optimal solubility.
  • Regeneration : Precipitate cellulose by adding antisolvents (e.g., water or ethanol) and characterize regenerated cellulose via FTIR or XRD to assess crystallinity changes .

Q. What strategies resolve contradictions in reported toxicity data for piperidinium-based ionic liquids?

  • Analytical Framework :

  • Standardized Assays : Use consistent ecotoxicity models (e.g., Vibrio fischeri luminescence inhibition) to compare results across studies.
  • Anion Effects : Isolate the cation’s contribution by testing 1-butyl-1-methylpiperidinium paired with different anions (e.g., Cl⁻ vs. [NTf₂]⁻) .
  • Degradation Studies : Assess hydrolytic stability under varying pH and temperature conditions to identify degradation byproducts that may influence toxicity .

Q. How does anion selection influence the physicochemical properties and catalytic applications of 1-butyl-1-methylpiperidinium-based ionic liquids?

  • Methodology :

  • Property Mapping : Measure viscosity, conductivity, and thermal stability (via TGA/DSC) for salts like 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF₆]) and bis(trifluoromethylsulfonyl)imide ([BMPip][NTf₂]) .
  • Catalytic Screening : Test performance in reactions such as Heck coupling or CO₂ electroreduction. Biphasic systems (ionic liquid/organic solvent) can enhance catalyst recovery and reuse .

Data Contradiction and Validation

Q. How should researchers address discrepancies in the reported water miscibility of this compound?

  • Validation Steps :

  • Phase Behavior Analysis : Conduct cloud-point measurements under controlled humidity and temperature.
  • Ionic Strength Effects : Compare solubility in deionized vs. salt-containing water to assess electrolyte interference .
  • Literature Cross-Reference : Reconcile data with structurally analogous ionic liquids (e.g., imidazolium-based salts) to identify trends in hydrophilicity .

Environmental Impact Assessment

Q. What methodologies are recommended for evaluating the bioaccumulation potential of this compound?

  • Approach :

  • Partition Coefficients : Measure log P (octanol-water) to predict environmental mobility.
  • Soil Adsorption : Use batch equilibrium experiments with varying soil types (e.g., loam, clay) to model retention capacity .
  • Trophic Transfer Studies : Assess bioaccumulation in model organisms (e.g., Daphnia magna) under chronic exposure conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.